2-(2-Methoxyethoxy)ethyl acrylate

Description

Contextualization within Oligo(ethylene glycol) Acrylate (B77674) Monomers in Advanced Polymer Materials Research

MEO2A is a member of the larger family of oligo(ethylene glycol) acrylate (OEGA) and oligo(ethylene glycol) methacrylate (B99206) (OEGMA) monomers. These monomers are distinguished by having a (meth)acrylate group linked to a short poly(ethylene glycol) (PEG) chain. researchgate.net This structural feature imparts a unique combination of properties to the resulting polymers, including biocompatibility, which is inherited from the OEG units. kinampark.comresearchgate.net

Polymers based on OEGA and OEGMA are at the forefront of research into "smart" biocompatible materials. researchgate.net A key property of many of these polymers is their lower critical solution temperature (LCST), where they undergo a reversible phase transition from soluble to insoluble in water as the temperature rises. researchgate.netrsc.org The specific LCST can be precisely controlled by several factors, including the length of the oligo(ethylene glycol) side chain and the nature of its end-group (e.g., methoxy (B1213986) or hydroxy). researchgate.netkinampark.com For instance, the LCST of poly[oligo(ethylene glycol) methacrylate]s (POEGMA) can range from approximately 26°C to 90°C as the number of ethylene (B1197577) glycol units increases from two to nine. researchgate.net

OEG-based (meth)acrylate monomers are versatile building blocks that can be polymerized using various techniques, including controlled radical polymerization methods like atom transfer radical polymerization (ATRP). researchgate.netkinampark.comnih.gov This allows for the synthesis of well-defined polymer architectures such as block copolymers and polymer brushes. researchgate.net The less hydrophobic backbone of poly(oligo ethylene glycol acrylate)s (POEGA) compared to their methacrylate (POEGMA) counterparts facilitates thermoresponsive behavior even with shorter OEG side chains. kinampark.com This versatility has led to their investigation for applications in biosensors, drug delivery systems, and tissue engineering. researchgate.netrsc.org

Overview of Scholarly Investigations on Poly(2-(2-Methoxyethoxy)ethyl Acrylate) and its Copolymers

Scholarly research into poly(this compound) (PMEO2A) and its copolymers has focused heavily on understanding and manipulating its thermoresponsive properties for various applications. The homopolymer of the methacrylate analogue, poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA), exhibits an LCST of about 26°C. mdpi.com

Investigations into PMEO2A hydrogels have utilized broadband dielectric spectroscopy to study their molecular dynamics at different water contents. researchgate.net These studies differentiate between systems dominated by polymer movements at low water content and those where water dynamics prevail at high water content. researchgate.net Infrared spectroscopy has been employed to probe the changes in hydration of the carbonyl and ether groups during the polymer's thermosensitive phase separation in water. acs.org

The synthesis of copolymers allows for the fine-tuning of the material's properties. For example, the creation of block copolymers such as polystyrene-b-poly(2-(2-methoxyethoxy)ethyl methacrylate) has been explored using various controlled polymerization mechanisms, including sequential anionic polymerization and ATRP. mdpi.comnih.gov While challenges were encountered in achieving high molecular weight polymers with these methods, block copolymers with defined compositions were successfully obtained at lower molecular weights. mdpi.comnih.gov

Graft copolymers have also been a significant area of study. Cationic graft copolymers containing PMEO2A side chains have been synthesized via ATRP. nih.gov These copolymers, which also incorporate charged monomers like poly(trimethylamonium)-aminoethyl methacrylate, exist as unimolecular micelles at lower temperatures and undergo reversible aggregation upon heating. nih.govdntb.gov.ua The aggregation behavior can be controlled by the length of the PMEO2A side chains. nih.gov Such systems are considered promising for conferring thermoresponsiveness to biological surfaces due to their retained positive charge at physiological temperatures. nih.govdntb.gov.ua

The tables below summarize key findings from various research studies on MEO2A and related copolymers.

| Polymer System | Key Property Investigated | Primary Finding | Reference |

|---|---|---|---|

| Poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA) | Lower Critical Solution Temperature (LCST) | Exhibits an LCST around 26°C. | mdpi.com |

| PMEO2MA Hydrogels | Molecular Dynamics vs. Water Content | Dynamics are dominated by polymer movement at low water content and by water at high water content. | researchgate.net |

| PMEO2MA in Water | Hydration Changes during Phase Separation | The fraction of hydrogen-bonded carbonyl groups decreased during phase separation. Methoxy oxygens are favorably hydrated below the transition temperature. | acs.org |

| Copolymer System | Polymerization Method | Key Research Focus | Outcome | Reference |

|---|---|---|---|---|

| Polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) | Sequential Anionic Polymerization & ATRP | Synthesis of functional block copolymers. | Successfully obtained desired composition at lower molecular weights (up to 30 kg/mol), but not at higher weights. | mdpi.comnih.gov |

| Cationic graft copolymers with PMeO(2)MA side chains | Atom Transfer Radical Polymerization (ATRP) | Thermally triggered assembly. | Formed unimolecular micelles at 20°C that underwent reversible aggregation upon heating. Good candidates for thermoresponsive biomaterial surfaces. | nih.govdntb.gov.ua |

| Copolymers of DMAEMA with ethoxytriethylene glycol methacrylate (triEGMA) | Not Specified | Evaluation as gene transfer agents. | Copolymers were able to bind to DNA, with cytotoxicity decreasing as the triEGMA fraction increased. | nih.gov |

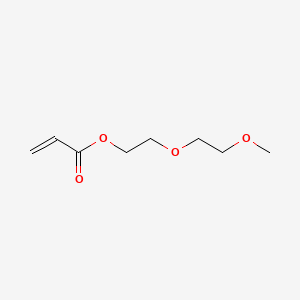

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-8(9)12-7-6-11-5-4-10-2/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMXJTJBSWOCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65744-44-7 | |

| Record name | 2-Propenoic acid, 2-(2-methoxyethoxy)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65744-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50223505 | |

| Record name | 2-(2-Methoxyethoxy)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7328-18-9 | |

| Record name | 2-(2-Methoxyethoxy)ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethoxy)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7328-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxyethoxy)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Monomer Synthesis and Precursor Methodologies

Reported Synthetic Pathways for 2-(2-Methoxyethoxy)ethyl Acrylate (B77674) Monomer

The synthesis of 2-(2-methoxyethoxy)ethyl acrylate is primarily achieved through two main chemical routes: direct esterification and transesterification.

Direct Esterification: This is a common and straightforward method for producing acrylate esters. It involves the reaction of 2-(2-methoxyethoxy)ethanol (B87266) with acrylic acid in the presence of an acid catalyst. To drive the reaction towards the formation of the ester, the water produced during the reaction is continuously removed, typically through azeotropic distillation. The industrial production of similar acrylates, such as butyl acrylate, often employs direct esterification using an excess of the alcohol to form an azeotrope with water, facilitating its removal. google.com

The reaction can be represented as follows:

CH₃OCH₂CH₂OCH₂CH₂OH + CH₂=CHCOOH ⇌ CH₂=CHCOOCH₂CH₂OCH₂CH₂OCH₃ + H₂O

Commonly used acid catalysts for this type of reaction include sulfuric acid. google.comcore.ac.uk However, due to issues with corrosion and catalyst removal, solid acid catalysts are also being explored. core.ac.uk

Transesterification: An alternative route to this compound is through transesterification. This process involves the reaction of 2-(2-methoxyethoxy)ethanol with another alkyl acrylate, typically a lower alkyl acrylate like methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst. This method can be advantageous as it avoids the production of water. The equilibrium is driven by removing the lower boiling point alcohol that is formed as a byproduct. Various catalysts can be employed for transesterification, including metal alkoxides and salts. For instance, the transesterification of methyl methacrylate (B99206) with various alcohols has been reported using catalysts like zirconium acetylacetonate, which can lead to high purity products with minimal byproducts. google.com

The general transesterification reaction is:

CH₃OCH₂CH₂OCH₂CH₂OH + CH₂=CHCOOR' ⇌ CH₂=CHCOOCH₂CH₂OCH₂CH₂OCH₃ + R'OH (where R' is a lower alkyl group)

| Synthetic Pathway | Reactants | Catalyst | Key Conditions |

| Direct Esterification | 2-(2-methoxyethoxy)ethanol, Acrylic Acid | Acid Catalyst (e.g., H₂SO₄) | Removal of water (azeotropic distillation) |

| Transesterification | 2-(2-methoxyethoxy)ethanol, Alkyl Acrylate (e.g., Methyl Acrylate) | Transesterification Catalyst (e.g., Zirconium acetylacetonate) | Removal of byproduct alcohol |

Considerations for Monomer Purity and Feedstock Preparation for Polymerization Studies

The purity of the this compound monomer is a critical factor that significantly influences the outcome of polymerization reactions, especially for controlled/"living" polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Impurities can act as inhibitors, chain transfer agents, or initiators, leading to poor control over molecular weight, broad molecular weight distributions (high polydispersity index, PDI), and the formation of undesirable byproducts.

Inhibitor Removal: Commercial acrylate monomers are typically supplied with inhibitors, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), to prevent premature polymerization during storage and transport. These inhibitors must be removed before polymerization as they scavenge the free radicals necessary for the reaction to proceed. researchgate.net A common and effective method for removing these phenolic inhibitors is to pass the monomer through a column packed with basic alumina. doi.org Distillation, often under reduced pressure and in the presence of a radical scavenger like copper wire to prevent polymerization in the distillation pot, is another widely used technique. researchgate.net

Impact of Impurities on Controlled Polymerization:

ATRP: Atom Transfer Radical Polymerization is highly sensitive to impurities. The catalyst complex, typically a copper halide with a ligand, can be deactivated by protic impurities like water or alcohols, or by other coordinating species. This can lead to a loss of control over the polymerization, resulting in polymers with broad molecular weight distributions. Therefore, the monomer and all other reagents must be rigorously purified and dried before use. doi.org

RAFT Polymerization: While RAFT polymerization is generally more tolerant to impurities than ATRP, their presence can still negatively affect the process. Impurities can react with the RAFT agent or the propagating radicals, leading to a loss of "living" character and broadening of the molecular weight distribution. For well-controlled RAFT polymerizations, it is recommended to purify the monomer to remove inhibitors and other potential interfering substances. researchgate.netresearchgate.net

Anionic Polymerization: Living anionic polymerization is extremely sensitive to protic impurities such as water and alcohols, which will terminate the growing polymer chains. Therefore, the monomer must be scrupulously purified and dried, often involving multiple distillation steps and storage under an inert atmosphere. cmu.edusemanticscholar.org

Feedstock Preparation for Polymerization: After purification, the monomer should be stored under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to prevent spontaneous polymerization. Before use in a polymerization reaction, it is often degassed to remove dissolved oxygen, which can also act as an inhibitor. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are commonly employed for this purpose. doi.org

| Purification/Preparation Step | Purpose | Common Methods | Relevance for Polymerization |

| Inhibitor Removal | To prevent scavenging of initiating radicals. | Column chromatography (basic alumina), Distillation (under reduced pressure, with copper). researchgate.netdoi.org | Essential for all radical polymerizations. |

| Removal of Water and Protic Impurities | To prevent termination of active species in controlled/living polymerizations. | Distillation, Use of drying agents. | Critical for ATRP and anionic polymerization. doi.orgcmu.edusemanticscholar.org |

| Degassing | To remove dissolved oxygen which can inhibit radical polymerization. | Freeze-pump-thaw cycles, Inert gas sparging. doi.org | Important for achieving good control in radical polymerizations. |

Polymerization Mechanisms and Controlled Polymerization of 2 2 Methoxyethoxy Ethyl Acrylate

Free Radical Polymerization of 2-(2-Methoxyethoxy)ethyl Acrylate (B77674)

Conventional free radical polymerization is a robust and widely used method for synthesizing polymers from vinyl monomers like 2-(2-Methoxyethoxy)ethyl acrylate (MEO2A). This process typically involves an initiator that generates free radicals, which then propagate by adding to monomer units.

Investigation of Initiator Systems and Reaction Conditions

The free radical polymerization of acrylates, including MEO2A, can be initiated by various thermal initiators, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides (e.g., benzoyl peroxide, BPO). The choice of initiator and reaction conditions, including temperature, solvent, and monomer concentration, significantly influences the polymerization rate and the molecular weight of the resulting polymer. For instance, polymerizations can be conducted in bulk, solution, suspension, or emulsion. scispace.com Solution polymerization in solvents like toluene (B28343) or ethyl acetate (B1210297) is common. The reaction temperature is typically chosen based on the decomposition temperature of the initiator, often in the range of 60-90°C. ripublication.com The process may also involve a modifying agent with a functional group that can react with the monomer. google.com

Controlled/Living Radical Polymerization Approaches for Poly(this compound) Architectures

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the production of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. scispace.comcmu.edu

Atom Transfer Radical Polymerization (ATRP) in Tailoring Poly(this compound) Structures

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method based on a reversible redox process catalyzed by a transition metal complex, most commonly a copper halide complexed with a nitrogen-based ligand. wikipedia.orgcmu.edu The mechanism involves the reversible transfer of a halogen atom between the dormant polymer chain (macro-halide) and the catalyst, establishing a dynamic equilibrium between the active (radical) and dormant species. wikipedia.orgacs.org This equilibrium keeps the concentration of propagating radicals low, suppressing irreversible termination reactions and allowing for controlled chain growth. cmu.edu

ATRP is well-suited for functional acrylates and methacrylates and can tolerate a wide range of functional groups and reaction conditions, including polymerization in protic media. cmu.edumdpi.com The synthesis of polymers from the structurally similar monomer 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) has been successfully achieved using ATRP, indicating the applicability to MEO2A. mdpi.comnih.govnih.gov By using a macroinitiator, ATRP facilitates the synthesis of well-defined block copolymers. For example, a polystyrene macroinitiator can be used to initiate the polymerization of a second block of a functional acrylate. mdpi.comnih.gov The versatility of ATRP allows for the creation of various polymer architectures, including hyperbranched polymers from AB* type monomers. cmu.edu

Table 1: Representative Conditions for ATRP of Functional Acrylates/Methacrylates This table presents typical conditions derived from studies on similar monomers, as specific data for this compound may vary.

| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxyethyl acrylate (HEA) | Methyl 2-bromopropionate (MBP) | CuBr / 2,2'-bipyridine (B1663995) (bpy) | Bulk or Water | 90 | cmu.edu |

| 2-(2-bromopropionyloxy)ethyl acrylate (BPEA) | - | CuBr / dNbpy | - | - | cmu.edu |

| 2-(Methoxyethoxy)ethyl methacrylate (DMEEMA) | Polystyrene-Br Macroinitiator | CuBr / PMDETA | Anisole | - | mdpi.com |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Controlled Poly(this compound) Synthesis

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another highly versatile CRP technique that achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). scispace.comwikipedia.org The RAFT mechanism involves a degenerative chain transfer process where the propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. scispace.com This rapid and reversible transfer ensures that most polymer chains grow at a similar rate, leading to polymers with low polydispersity and controlled molecular weight. researchgate.net

RAFT is compatible with a broad spectrum of monomers, including acrylates, and can be conducted under a wide range of reaction conditions. cmu.eduwikipedia.org The synthesis of well-defined polymers from 2-methoxyethyl acrylate (MEA), a close structural analog of MEO2A, has been demonstrated using RAFT with dibenzyltrithiocarbonate (DBTTC) as the CTA. figshare.com Kinetic investigations of this system confirmed that the polymerization proceeds in a controlled manner. figshare.com This method has been successfully used to create block copolymers by using a pre-formed polymer as a macro-CTA to initiate the polymerization of a second monomer, enabling the synthesis of materials like P(HEA)-block-P(MEA)-block-P(HEA). figshare.com

Table 2: Example of RAFT Polymerization Conditions for 2-Methoxyethyl Acrylate (MEA) Data from a study on a structurally similar monomer, providing a model for MEO2A polymerization.

| Monomer | Chain Transfer Agent (CTA) | Initiator | Solvent | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| 2-Methoxyethyl acrylate (MEA) | Dibenzyltrithiocarbonate (DBTTC) | AIBN | 1,4-Dioxane | P(HEA)-block-P(MEA)-block-P(HEA) | figshare.com |

Photopolymerization Strategies for this compound Systems

Photopolymerization utilizes light to initiate polymerization, offering spatial and temporal control over the curing process. This technique is particularly valuable for applications in coatings, adhesives, and microfabrication. For acrylate systems like MEO2A, photopolymerization is typically a free-radical process initiated by a photoinitiator, which absorbs light (usually UV or visible) and decomposes to generate radicals.

The kinetics of photopolymerization are unique. The reactions are often extremely rapid, and because they are frequently conducted on multifunctional monomers to form crosslinked networks, they are dominated by reaction-diffusion controlled termination from very early stages of the reaction. kpi.ua The high reactivity of acrylates results in significantly greater propagation and termination kinetic constants compared to methacrylates. kpi.ua Advanced techniques like two-photon polymerization can be used to fabricate complex three-dimensional microstructures with submicron resolution from acrylate-based resins. researchgate.net This process uses a focused femtosecond laser to initiate polymerization in a highly localized volume, allowing for precise, layer-by-layer construction. researchgate.net The combination of MEO2A with other monomers, such as epoxies, in hybrid resin systems can also be employed to tailor the properties of the photopolymerized material. researchgate.net

Copolymerization of 2 2 Methoxyethoxy Ethyl Acrylate

Synthesis and Characterization of Statistical Copolymers

Statistical copolymers offer a means to tailor the properties of polymers by randomly incorporating different monomer units along the polymer chain. The resulting material properties are an average of the constituent homopolymers, often leading to unique characteristics not observed in either parent polymer.

Copolymerization with Butyl Acrylate (B77674): Poly(2-(2-Methoxyethoxy)ethyl Acrylate-co-Butyl Acrylate)

While specific studies detailing the synthesis and characterization of poly(this compound-co-butyl acrylate) are not extensively available in the public domain, the principles of free-radical copolymerization allow for a predictive understanding of its synthesis and properties. The copolymerization would typically be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent.

The final properties of the copolymer, such as its glass transition temperature (Tg), would be dependent on the molar ratio of the two monomers in the polymer backbone. Poly(butyl acrylate) is a soft polymer with a low Tg (around -54 °C), while poly(this compound) is expected to have a higher Tg. Therefore, the Tg of the copolymer can be tuned between these two values by adjusting the monomer feed ratio.

Characterization of the resulting copolymer would involve techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of both monomers and to determine the copolymer composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of both monomers in the copolymer structure.

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer, providing insight into its thermal properties. A single Tg would indicate the formation of a random copolymer.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.

Although direct experimental data is scarce, a study on the copolymerization of butyl acrylate with poly(ethylene glycol) dimethacrylate, a monomer with some structural similarities to MEO₂A, showed that the Tg of the resulting copolymer increased with the increasing content of the polyethylene (B3416737) glycol-containing monomer. rsc.org A similar trend would be anticipated for poly(MEO₂A-co-BA).

Table 1: Expected Analytical Data for Poly(this compound-co-Butyl Acrylate)

| Characterization Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the protons of both MEO₂A and butyl acrylate units. |

| FTIR | Characteristic peaks for C=O (ester) and C-O-C (ether) stretching vibrations. |

| DSC | A single glass transition temperature (Tg) between the Tgs of the respective homopolymers. |

| TGA | Decomposition profile indicating the thermal stability of the copolymer. |

Note: This table is predictive and based on general principles of polymer chemistry due to the lack of specific literature data.

Investigations into Other Comonomer Systems

The copolymerization of this compound (MEO₂A) has been explored with other comonomers to create materials with a range of properties. For instance, biocompatible amphiphilic statistical copolymers of MEO₂A and 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) have been synthesized. nih.gov The monomer reactivity ratios were determined to be r(MEA) = 0.53 and r(MPC) = 2.21, indicating the successful formation of statistical copolymers. nih.gov

Another study focused on the nitroxide-mediated copolymerization of 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA), revealing the formation of well-defined ideal random copolymers with reactivity ratios of r(HEA) = 0.93 and r(MEA) = 0.95. rsc.org The cloud point temperature of these copolymers could be adjusted by varying the HEA content. rsc.org

Design and Preparation of Block Copolymer Architectures Containing Poly(this compound) Blocks

Block copolymers, consisting of two or more distinct polymer blocks linked together, can self-assemble into ordered nanostructures, leading to materials with unique mechanical and physical properties. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing well-defined block copolymers containing poly(this compound) (PMEO₂A) blocks.

The synthesis of block copolymers such as polystyrene-b-poly(2-(2-methoxyethoxy)ethyl methacrylate) has been attempted via sequential anionic polymerization and ATRP. mdpi.com While successful in producing block copolymers, challenges were encountered in achieving high molecular weights. mdpi.com

RAFT polymerization has proven to be a versatile method for preparing a wide range of block copolymers with controlled molecular weights and narrow polydispersities. cmu.edu This technique allows for the synthesis of various architectures, including AB diblock, ABA triblock, and more complex structures. For example, a poly(benzyl methacrylate) macroinitiator has been used to initiate the polymerization of 2-(dimethylamino)ethyl methacrylate (B99206) to form a diblock copolymer. cmu.edu A similar strategy could be employed to synthesize block copolymers with a PMEO₂A segment.

ATRP is another robust technique for synthesizing well-defined block copolymers. It has been successfully used to prepare block copolymers of acrylates and methacrylates. For instance, a poly(methyl methacrylate) macroinitiator can initiate the polymerization of butyl acrylate to form a diblock copolymer. cmu.edu The synthesis of ABA-type triblock copolymers, where the central block is poly(butyl acrylate) and the outer blocks are poly(methyl methacrylate), has also been reported. cmu.edu These methodologies can be adapted for the synthesis of block copolymers incorporating PMEO₂A.

Table 2: Examples of Block Copolymer Architectures Synthesized via Controlled Radical Polymerization

| Block Copolymer Architecture | Polymerization Technique | Comonomers | Reference |

| Polystyrene-b-Poly(2-(2-methoxyethoxy)ethyl methacrylate) | ATRP, Anionic Polymerization | Styrene, 2-(2-Methoxyethoxy)ethyl methacrylate | mdpi.com |

| Poly(benzyl methacrylate)-b-Poly(2-(dimethylamino)ethyl methacrylate) | RAFT | Benzyl methacrylate, 2-(Dimethylamino)ethyl methacrylate | cmu.edu |

| Poly(methyl methacrylate)-b-Poly(butyl acrylate) | ATRP | Methyl methacrylate, Butyl acrylate | cmu.edu |

Polymer Network Formation and Crosslinking in Poly 2 2 Methoxyethoxy Ethyl Acrylate Systems

Synthesis of Chemically Crosslinked Poly(2-(2-Methoxyethoxy)ethyl Acrylate) Networks

Chemically crosslinked poly(this compound) (P(MEO2MA)) networks are synthesized through various polymerization techniques, where covalent bonds are formed between polymer chains to create a stable, three-dimensional structure. The choice of polymerization method and crosslinker is crucial in tailoring the final properties of the hydrogel.

One common method for synthesizing P(MEO2MA) hydrogels is through redox polymerization. rsc.org This technique often involves the use of the MEO2MA monomer, a crosslinking agent, an initiator such as ammonium (B1175870) persulfate (APS), and a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED). rsc.org The polymerization is typically carried out in an aqueous solution.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture, molecular weight, and polydispersity. mdpi.comnih.gov ATRP can be used to synthesize P(MEO2MA) with well-defined structures by using an initiator like methyl 2-bromopropionate and a catalyst system such as CuBr/N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA). rsc.orgmdpi.com Similarly, RAFT polymerization, utilizing a chain-transfer agent like dibenzyltrithiocarbonate, allows for the synthesis of well-defined copolymers of MEO2MA with other monomers, enabling fine-tuning of the hydrogel's properties. nih.govnih.gov

Role of Crosslinkers in Forming Stable Poly(this compound) Microgels

Crosslinkers are fundamental components in the formation of stable P(MEO2MA) microgels and hydrogels, as they create the network structure that prevents the polymer chains from dissolving in a solvent. The type and concentration of the crosslinker significantly influence the microgel's stability, swelling behavior, mechanical properties, and thermo-responsiveness.

Di(ethylene glycol) dimethacrylate (DEGDMA) is a commonly used crosslinker in the synthesis of P(MEO2MA) hydrogels. researchgate.net As a homobifunctional methacrylate (B99206), it readily copolymerizes with MEO2MA, forming covalent crosslinks between the polymer chains. The concentration of DEGDMA directly impacts the crosslinking density of the network. An increase in DEGDMA concentration leads to a more tightly crosslinked network, which in turn reduces the equilibrium swelling ratio and porosity of the hydrogel. advancedsciencenews.com This is because the higher crosslink density restricts the movement and expansion of the polymer chains.

Starch-based nanospheres have emerged as a novel type of crosslinker for P(MEO2MA) hydrogels. rsc.orgmdpi.com These nanospheres can be chemically modified to contain polymerizable groups, allowing them to be incorporated into the polymer network during polymerization. mdpi.com Hydrogels crosslinked with starch-based nanospheres (NMH) have shown significantly enhanced mechanical properties compared to those crosslinked with conventional small-molecule crosslinkers (CMH). rsc.orgmdpi.com For instance, NMHs can exhibit a compressive strength up to 12.2 MPa, which is approximately ten times higher than that of CMH. rsc.orgmdpi.com This improvement is attributed to the formation of a more uniform network structure where the nanospheres act as multifunctional crosslinking points, effectively dissipating stress. mdpi.com Furthermore, the use of starch-based crosslinkers can influence the phase transition temperature of the hydrogel. rsc.orgmdpi.com

| Crosslinker Type | Effect on P(MEO2MA) Hydrogel Properties | Reference |

| Di(ethylene glycol) dimethacrylate (DEGDMA) | Increasing concentration leads to decreased swelling ratio and porosity due to higher crosslink density. | advancedsciencenews.com |

| Starch-based Nanospheres | Results in significantly higher mechanical strength (up to 10-fold increase) and a more uniform network structure compared to conventional crosslinkers. | rsc.orgmdpi.com |

Controlled Network Formation for Specific Research Outcomes

The ability to control the formation of P(MEO2MA) networks allows for the tailoring of their properties to meet the demands of specific research applications, particularly in the fields of drug delivery and tissue engineering.

For drug delivery , the thermo-responsive nature of P(MEO2MA) hydrogels is a key property that can be precisely controlled. The LCST of the hydrogel can be tuned by copolymerizing MEO2MA with other monomers. rsc.org For example, copolymerization with a more hydrophilic monomer will increase the LCST, while copolymerization with a more hydrophobic monomer will decrease it. This allows for the design of hydrogels that are soluble and can be loaded with drugs at room temperature, but then collapse and release the drug at body temperature (37 °C). The release of an encapsulated drug, such as doxorubicin, from P(MEO2MA)-based micelles can be accelerated by changes in temperature and pH. rsc.org This controlled release mechanism is highly desirable for targeted cancer therapy, where the drug should ideally be released specifically within the slightly acidic tumor microenvironment. rsc.orgnih.govnih.gov

In the context of tissue engineering , the mechanical properties and biocompatibility of the scaffold are paramount. mdpi.comnih.gov P(MEO2MA) hydrogels offer excellent biocompatibility. mdpi.com The mechanical strength of these hydrogels can be significantly enhanced through the use of specific crosslinkers, such as starch-based nanospheres, to create scaffolds that can withstand the physiological conditions of the target tissue. mdpi.com By controlling the crosslinking density and network architecture, scaffolds with tailored porosity and mechanical integrity can be fabricated. These scaffolds can support cell adhesion, proliferation, and differentiation, making them suitable for the regeneration of various tissues. mdpi.com The ability to create hydrogels with specific mechanical moduli and degradation rates that match the native tissue is a critical aspect of successful tissue engineering. nih.gov

| Research Outcome | Controlled Network Property | Method of Control | Example Application |

| Targeted Drug Delivery | Tunable Lower Critical Solution Temperature (LCST) | Copolymerization of MEO2MA with hydrophilic or hydrophobic co-monomers. | Release of anticancer drugs in the tumor microenvironment by designing hydrogels that collapse at physiological temperature and acidic pH. rsc.orgnih.govnih.gov |

| Tissue Engineering Scaffolds | Enhanced Mechanical Strength and Biocompatibility | Use of novel crosslinkers like starch-based nanospheres; control of crosslinking density. | Creation of robust and biocompatible scaffolds that support cell growth and tissue regeneration. mdpi.comnih.gov |

Advanced Characterization Methodologies for Poly 2 2 Methoxyethoxy Ethyl Acrylate Based Materials

Spectroscopic Investigations of Poly(2-(2-Methoxyethoxy)ethyl Acrylate)

Spectroscopic techniques are powerful tools for probing the molecular structure and interactions within P(MEO2A) systems. Infrared and Raman spectroscopy, in particular, provide detailed information about conformational changes and intermolecular forces that govern the phase behavior of these polymers in aqueous solutions.

Infrared Spectroscopy for Poly(this compound) Structural and Interaction Studies

Infrared (IR) spectroscopy is highly sensitive to changes in the vibrational modes of molecules, making it an excellent method for studying the structural evolution of P(MEO2A) during its temperature-induced phase transition. The analysis of specific IR bands, such as the C-H and C=O stretching modes, offers insights into the dehydration and aggregation processes.

Upon heating an aqueous solution of P(MEO2A), a notable blue shift is observed in the C=O stretching band, while the C-H stretching band exhibits a red shift. nih.govacs.org These spectral shifts are indicative of a change in the local environment of the polymer chains. The blue shift of the carbonyl (C=O) band suggests a decrease in hydrogen bonding between the ester groups and water molecules as the polymer undergoes dehydration during the phase separation. Conversely, the red shift of the C-H stretching band points to an increase in polymer-polymer interactions within the aggregated state. nih.govacs.org It is noteworthy that the C-O stretching bands of the ether groups show minimal shifting, indicating that their hydration state is less affected by the temperature change compared to the carbonyl groups. nih.govacs.org

| Vibrational Mode | Direction of Shift upon Phase Separation | Implied Molecular Change |

| C=O Stretching | Blue Shift | Decrease in hydrogen bonding with water |

| C-H Stretching | Red Shift | Increase in polymer-polymer interactions |

| C-O Stretching (ether) | Minimal Shift | Hydration state is relatively stable |

This table summarizes the key infrared spectral shifts observed for P(MEO2A) during its thermosensitive phase separation in aqueous solution.

Raman Spectroscopy for Phase Behavior and Molecular Interactions in Poly(this compound)

Raman spectroscopy complements IR spectroscopy by providing detailed information about the phase behavior and molecular interactions of P(MEO2A). nih.gov A significant advantage of Raman spectroscopy is its relative insensitivity to water, which makes it particularly well-suited for studying aqueous polymer solutions. azom.com

Similar to the observations in IR spectroscopy, the Raman bands for the C-H and C=O stretching modes of P(MEO2A) also show red and blue shifts, respectively, upon phase separation. nih.govacs.org These shifts corroborate the findings from IR spectroscopy regarding the dehydration of the carbonyl groups and the enhanced interactions between polymer chains in the collapsed state. Confocal micro-Raman spectroscopy has been instrumental in visualizing the formation of polymer-rich domains during the phase transition. nih.govacs.org Studies have shown that above the phase separation temperature of 45°C for P(MEO2A), distinct polymer-rich domains appear, with the polymer concentration within these domains reaching as high as 52%. nih.govacs.orgu-fukui.ac.jp This demonstrates a significant dehydration and collapse of the polymer chains.

| Spectroscopic Technique | Key Findings for P(MEO2A) |

| Infrared (IR) Spectroscopy | Blue shift of C=O stretching band, Red shift of C-H stretching band |

| Raman Spectroscopy | Confirms IR findings, allows for visualization of polymer-rich domains |

This table compares the key findings from IR and Raman spectroscopy for P(MEO2A).

Morphological Characterization of Poly(this compound) Aggregates and Microstructures

Understanding the morphology of P(MEO2A) aggregates and microstructures is essential for controlling the properties of materials derived from this polymer. Techniques like Atomic Force Microscopy (AFM) provide high-resolution imaging of surfaces and detailed structural information.

Atomic Force Microscopy (AFM) for Surface and Microgel Morphology

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography and morphology of polymer structures at the nanoscale. For P(MEO2A)-based materials, such as microgels, AFM can provide detailed information about their size, shape, and internal structure. The ability to image samples in both dry and hydrated states allows for a comprehensive understanding of the swelling and collapse behavior of these thermoresponsive materials.

Research Applications and Advanced Material Concepts Employing Poly 2 2 Methoxyethoxy Ethyl Acrylate

Development of Stimuli-Responsive Poly(2-(2-Methoxyethoxy)ethyl Acrylate) Hydrogels and Microgels

Stimuli-responsive polymers, or "smart" polymers, exhibit significant changes in their physical properties in response to external environmental cues. P(MEO₂A) is a prominent member of this class, primarily known for its sensitivity to temperature.

Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST) Phenomena in Poly(this compound)

Poly(this compound) demonstrates thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). Below its LCST, the polymer is soluble in water, forming a homogeneous solution. However, as the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming insoluble and precipitating out of the solution. This phenomenon is driven by a shift in the balance of hydrophilic and hydrophobic interactions. At lower temperatures, hydrogen bonds between the ether oxygen atoms of the polymer's side chains and water molecules dominate, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become more favorable, causing the polymer to collapse and phase-separate.

The LCST of P(MEO₂A) homopolymers has been reported to be approximately 26°C. nih.gov However, the acrylate (B77674) version, poly(2-(2-methoxyethoxy) ethyl acrylate) (pME₂A), has a higher reported LCST of around 43°C. nih.gov This transition from a soluble to an insoluble state is reversible and is the fundamental principle behind the use of P(MEO₂A) in various temperature-triggered application.

Control of Thermoresponsive Properties through Copolymerization

The thermoresponsive properties of polymers based on this compound can be precisely controlled and tuned through copolymerization with other monomers. This strategy allows for the modification of the LCST and the swelling behavior of the resulting hydrogels, tailoring them for specific applications.

One effective approach involves copolymerizing 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA) with N-isopropylacrylamide (N-iPAAm), another well-known thermoresponsive monomer. Research has shown that by varying the monomer composition in poly(MEO₂MA-co-N-iPAAm) hydrogels, both the volume transition temperature (VTT) and the glass transition temperature can be systematically adjusted. specialchem.com This copolymerization strategy enhances the swelling capacity of the hydrogel in water, a property primarily contributed by the N-iPAAm component. specialchem.com

Similarly, the swelling capacity can be modulated by the choice and concentration of the crosslinking agent. Studies have utilized conventional crosslinkers like tetra(ethylene glycol) dimethacrylate and non-conventional inorganic crosslinkers such as polyhedral oligomeric silsesquioxane (POSS) functionalized with methacrylate groups. specialchem.com By altering the crosslinker type and degree, the equilibrium swelling and the VTT of the hydrogels can be effectively tuned. specialchem.com

Poly(this compound) Microspheres for Controlled Systems Research

The unique thermoresponsive properties of P(MEO₂A) make it an excellent candidate for the fabrication of microspheres used in controlled systems, such as for encapsulation and release. nih.gov These microspheres, often in the form of water-swollen microgels, can exhibit a thermoresponsive swelling/deswelling behavior. nih.gov

Research has demonstrated the successful synthesis of stable P(MEO₂A) microgels by incorporating a cross-linker, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.gov These microgels are thermoresponsive, with their hydrodynamic diameter decreasing as the temperature increases. nih.gov This shrinking behavior allows for the controlled release of encapsulated compounds.

A specific application of these microspheres has been in the selective adsorption and desorption of organoiodine compounds. nih.gov The side chains of the P(MEO₂A) polymer act as halogen-bonding sites, providing a specific affinity for these compounds. nih.gov The controlled release of the adsorbed organoiodine compounds can then be triggered by a change in temperature, leveraging the swelling/deswelling behavior of the microgels. nih.gov

| Property | Value/Observation | Reference |

| LCST of pME₂A | ~43 °C | nih.gov |

| LCST of P(MEO₂MA) | ~26 °C | nih.gov |

| pME₂A Microgel Behavior | Hydrodynamic diameter decreases with increasing temperature. | nih.gov |

| Controlled Release | Temperature change triggers release of adsorbed compounds. | nih.gov |

Poly(this compound) as Substrates for Cell Culture Research

The interface between a material and biological cells is critical in biomedical applications. P(MEO₂A) and its analogues have been extensively studied as coating materials for cell culture substrates due to their ability to modulate cell behavior.

Influence of Poly(this compound)-based Copolymers on Cell Attachment and Spreading Dynamics

The surface properties of a biomaterial dictate how cells will interact with it. Poly(2-methoxyethyl acrylate) (PMEA), a close analogue of P(MEO₂A), has been shown to significantly influence the attachment and spreading of cells. In studies using normal human dermal fibroblasts, surfaces coated with PMC₂A (which has the same chemical structure as PMEA) were found to suppress cell spreading. nih.govnih.gov This effect is linked to the suppression of protein adsorption and the formation of focal adhesions. nih.gov

Interestingly, PMEA surfaces can facilitate both integrin-dependent and integrin-independent cell adhesion mechanisms. Research has shown that while protein adsorption is generally suppressed on PMEA compared to standard tissue culture polystyrene, the cell adhesion sites on the proteins that do adsorb remain exposed to the cells. Studies with HT-1080 cells in a serum-containing medium revealed that cells could adhere to PMEA even when integrin-mediated adhesion was blocked, suggesting a direct interaction between the cells and the polymer surface. The ability to control protein adsorption is a key factor in regulating the integrin dependency of cell adhesion and subsequent cell functions.

The chemical structure of PMEA analogues plays a crucial role. By altering the length of the methylene (B1212753) carbon chain in the side groups of poly(ω-methoxyalkyl acrylate)s (PMCxAs), the adhesion and subsequent activities of fibroblasts can be modified. For instance, while PMC₂A suppressed cell spreading, other analogues with longer carbon chains were found to enhance it. nih.govnih.gov

| Polymer Substrate | Effect on Fibroblast Cells | Reference |

| PMC₂A (PMEA) | Suppressed cell spreading, protein adsorption, and focal adhesion formation. | nih.govnih.gov |

| PMC₄A | Enhanced cell spreading, protein adsorption, and focal adhesion formation. | nih.govnih.gov |

Maintenance of Specific Gene Expression Profiles in Cells Cultured on Poly(this compound) Surfaces

While research has established that substrates based on P(MEO₂A) and its analogues can influence cell behavior such as adhesion, proliferation, and differentiation, detailed studies focusing specifically on the maintenance of particular gene expression profiles of cells cultured on these surfaces are not extensively available in the reviewed literature. The differentiation of fibroblasts on PMEA-analogue surfaces implies underlying changes in gene expression. nih.gov For example, the activation of fibroblasts into myofibroblasts, a process that can be influenced by substrate properties, is characterized by changes in the expression of genes related to the extracellular matrix, such as different types of collagen and matrix metalloproteinases (MMPs). However, specific analyses detailing the full gene expression profiles of cells maintained on P(MEO₂A) have not been explicitly reported in the searched sources. Further research involving transcriptomic analysis would be necessary to fully elucidate how these polymer surfaces maintain or alter the specific genetic signatures of cultured cells.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-(2-Methoxyethoxy)ethyl acrylate?

The synthesis typically involves multi-step esterification and etherification reactions . A common route includes:

- Step 1 : Reaction of 2-methoxyethanol with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the acrylate ester.

- Step 2 : Purification via vacuum distillation or column chromatography to remove unreacted monomers and byproducts.

- Stabilization : Addition of inhibitors like hydroquinone monomethyl ether (MEHQ, 0.001–0.11%) to prevent polymerization during storage .

Q. Key reagents and conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Triethylamine, 0–5°C | Neutralize HCl byproduct |

| 2 | Vacuum distillation (~100–120°C) | Isolate product |

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques :

- Gas Chromatography (GC) : Quantify purity (>95%) and detect residual solvents.

- NMR Spectroscopy : Confirm structure via peaks at δ 5.8–6.4 ppm (acrylate protons) and δ 3.4–3.7 ppm (methoxy and ethoxy groups) .

- FT-IR : Identify ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and ether (C-O-C) at ~1100 cm⁻¹ .

Note : Stabilizers like MEHQ may require additional analysis (e.g., HPLC) to verify concentration .

Q. What safety protocols are critical when handling this compound?

- Toxicity : Classified as a skin sensitizer (ECHA CLH Report) and may cause respiratory irritation .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 4°C to inhibit polymerization .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design stimuli-responsive copolymers using this compound?

This monomer is ideal for dual-stimuli-responsive systems due to its ethoxy groups. Example:

- Redox/Temperature-Responsive Triblock Copolymers :

| Application | Key Properties |

|---|---|

| Drug Delivery | Controlled release via pH/temperature |

| Sensors | Tunable sol-gel transitions |

Q. How to resolve discrepancies in toxicity data across studies?

Contradictions in toxicity assessments (e.g., EC₅₀ values) often arise from:

Q. What methodologies optimize this compound in quantum dot (QD) ink formulations?

-

Role : Acts as a crosslinkable monomer to enhance QD dispersion and film stability.

-

Formulation Steps :

- Mix QDs (e.g., CdSe/ZnS) with the acrylate monomer and photoinitiator (e.g., Irgacure 819).

- UV-cure (365 nm, 10–20 mW/cm²) to form a polymer matrix around QDs .

-

Performance Metrics :

Parameter Target Photoluminescence QY >80% Film Thickness 50–100 nm

Q. How does steric hindrance from the methoxyethoxy group influence polymerization kinetics?

- Steric Effects : The bulky side chain reduces reactivity ratios (e.g., r₁ for copolymerization with methyl methacrylate ≈ 0.3).

- Kinetic Analysis : Use Mayo-Lewis equation to model copolymer composition.

- Implications : Slower propagation rates necessitate longer reaction times or higher initiator concentrations (e.g., AIBN at 70°C) .

Q. What strategies improve biocompatibility in biomedical applications?

- Surface Modification : Graft PEGylated derivatives to reduce protein fouling.

- Hydrogel Synthesis : Crosslink with poly(ethylene glycol) diacrylate (PEGDA) for controlled swelling ratios (e.g., 200–400%) .

- Cytotoxicity Testing : Follow ISO 10993-5 using L929 fibroblasts (IC₅₀ > 1 mg/mL deemed safe) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.